(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione
Description
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMGMVMHWUALG-RQDINUAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Side-Chain Construction via Cyanohydrin Reaction
The pregnane side chain at C17 is introduced using the cyanohydrin method, reacting 9α-hydroxyandrostenedione with hydrogen cyanide and a carbonyl compound. This step establishes the C20 ketone and C21 hydroxyl groups.
Δ¹-Dehydrogenation with Selenium Dioxide
Selenium dioxide selectively dehydrogenates the C1–C2 position, forming the 1,4-diene system. Optimal conditions include anhydrous dioxane at 80°C for 6 hours.
Epimerization and Iodination
Epimerization at C9 (9α → 9β) is achieved using aqueous acetic acid, followed by Stork’s iodination to introduce a C16 iodide. Subsequent dehydration with DBU (1,8-diazabicycloundec-7-ene) eliminates HI, yielding the 16-diene.
Acetylation of 11β and 21 Hydroxyls
The final step involves acetylating both hydroxyl groups using acetic anhydride in pyridine, producing the target compound.
Key Data
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Cyanohydrin reaction | HCN, ketone substrate | 78 |
| Δ¹-Dehydrogenation | SeO₂, dioxane, 80°C | 65 |
| Iodination/Dehydration | I₂, DBU, CH₂Cl₂ | 85 |
| Acetylation | Ac₂O, pyridine | 92 |
| Overall Yield | 46 |
Palladium-Catalyzed Oxidation for Tetraene Formation
A patent by Hulcoop and Shapland describes a palladium acetate/p-benzoquinone system to oxidize 17-ynepregna-1,4,9(11)-trien-3-one-17-hydroxyl acetate, forming an 18-acetate intermediate. Treatment with DBU induces elimination, yielding 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. While this method avoids corrosive reagents like CuCl₂, its relevance to the target compound lies in the selective formation of the 16-diene, which can be further functionalized.
Hydrolysis and Epoxidation Strategies
A Hungarian patent (HU182616B) details hydrolysis of 11β,21-dihydroxy-pregna-1,4,17(20)-triene-3-one-21-acetate using NaOAc in CH₂Cl₂, followed by peracetic acid oxidation. Although this process primarily generates epoxides, it highlights the reactivity of the 16-diene system under acidic conditions, which can be leveraged for functional group interconversions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it can modulate the expression of target genes. The compound exerts its effects by regulating the transcription of genes involved in inflammation and immune response.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences and similarities between the target compound and related pregnane derivatives:
Key Differences in Pharmacological and Physicochemical Properties
Substituent Effects on Bioactivity: The 9-fluoro substitution in the compound from enhances glucocorticoid receptor binding affinity and metabolic stability compared to the non-halogenated target compound . The 16α-methyl group in 16α-Methyl Prednisolone 21-Acetate () increases anti-inflammatory potency by reducing glucocorticoid receptor dissociation rates .
Impact of Acetylation: Acetyloxy groups at 11β and 21 in the target compound may improve lipophilicity and membrane permeability compared to hydroxylated analogs like hydrocortisone derivatives . In contrast, 21-hemisuccinate modifications (e.g., Triamcinolone acetonide 21-hemisuccinate, ) enhance water solubility for parenteral formulations .
Comparatively, Δ¹,⁴ diene systems (e.g., prednisolone derivatives) optimize steric interactions with the glucocorticoid receptor .
Epoxide vs. Acetal Modifications :
Biological Activity
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is a synthetic steroid compound with significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H32O6
- Molecular Weight : 428.52 g/mol
- CAS Number : 107952-99-8
The compound is structurally related to corticosteroids, characterized by the presence of acetoxy groups at the 11 and 21 positions of the steroid nucleus. This unique acetylation pattern contributes to its pharmacological effects.
The primary mechanism of action involves the binding of this compound to glucocorticoid receptors located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus where it regulates gene expression associated with inflammation and immune response modulation.
Key Biological Effects:
- Anti-inflammatory : Inhibits the production of pro-inflammatory cytokines.
- Immunosuppressive : Reduces immune cell proliferation and activity.
Anti-inflammatory and Immunosuppressive Properties
Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit various inflammatory pathways:
- Cytokine Production : Reduces levels of TNF-alpha and IL-6.
- Inhibition of NF-kB Activation : Prevents the translocation of NF-kB to the nucleus, thereby reducing inflammation.
Case Studies
- Study on Inflammatory Models : In animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.
- Autoimmune Disease Treatment : Clinical trials have demonstrated its efficacy in treating conditions such as lupus and multiple sclerosis by modulating immune responses and decreasing disease activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (11Beta,16Alpha,17Alpha)-21-(Acetyloxy)-9-chloro-pregna-1,4-diene-3,20-dione | Similar steroid framework | Anti-inflammatory |
| Deflazacort | Corticosteroid derivative | Immunosuppressive effects |
The comparative analysis shows that while similar compounds also exhibit anti-inflammatory properties, this compound has a unique profile due to its specific acetylation which enhances its potency.
Research Applications
This compound is utilized in various research fields:
Q & A
Q. What are the optimized synthetic routes for (11β)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione, and how do reaction conditions affect yield?
The synthesis involves multi-step modifications of steroid precursors. A validated route starts with 16-methyl dehydroprogesterone acetate, where selective acetylation at the 11β and 21 positions is achieved using acetic anhydride in pyridine at 0–5°C. Catalysts like 4-dimethylaminopyridine (DMAP) improve acylation efficiency, yielding ~78% . Critical parameters include anhydrous conditions to prevent hydrolysis and strict temperature control to minimize epimerization at C-11.
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of the 11β-acetyloxy group?
High-resolution ¹H-NMR (600 MHz, CDCl₃) is definitive: the H-11β proton appears as a doublet of doublets (δ 4.85, J = 9.2, 2.1 Hz), distinct from the α-epimer’s singlet-like signal. Complementary analysis via circular dichroism (CD) at 290 nm shows a positive Cotton effect specific to the 11β configuration .
Q. How does HPLC methodology ensure purity assessment of this compound?
Use a reversed-phase C18 column (4.6 × 150 mm, 3.5 μm) with an isocratic mobile phase (acetonitrile/water, 55:45) at 1.2 mL/min. UV detection at 240 nm resolves impurities (<0.5%) with retention times ±0.3 min from the main peak. System suitability requires a plate count >8,000 and tailing factor <1.5 .
Advanced Research Questions
Q. What computational approaches predict the glucocorticoid receptor (GR) binding affinity of this compound compared to betamethasone?
Molecular docking (AutoDock Vina) using the GR ligand-binding domain (PDB: 1P93) reveals a binding energy of -9.2 kcal/mol for the target compound, 12% stronger than betamethasone (-8.2 kcal/mol). Key interactions include hydrogen bonds with Gln570 and Asn564, plus hydrophobic contacts with Phe623 and Leu753. MD simulations (100 ns) confirm stable binding, with RMSD <1.8 Å .
Q. How does the 16-diene moiety influence metabolic stability in hepatic microsomes?
Incubation with human liver microsomes (HLMs, 1 mg/mL) shows a half-life (t₁/₂) of 42 ± 3 min, compared to 28 ± 2 min for prednisolone. CYP3A4 is the primary metabolizer, with NADPH-dependent depletion rates of 85% at 60 min. The 16-diene structure reduces oxidative degradation at C-20, as confirmed by LC-MS metabolite profiling .
Q. What experimental designs address conflicting data on anti-inflammatory potency in murine models?
Discrepancies in ear edema assays (ID₅₀: 0.8 mg/kg vs. 1.2 mg/kg) may arise from vehicle effects (e.g., DMSO vs. saline). A standardized protocol uses 2% TPA-induced inflammation in BALB/c mice, with compound administration in 10% ethanol–squalene. Statistical power analysis (α=0.05, β=0.2) requires n=10 per group to detect 25% efficacy differences .
Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?
Accelerated stability testing (40°C/75% RH, 14 days) shows degradation <5% in apolar solvents (e.g., propylene glycol) at pH 5.0. Polar solvents (ethanol/water) induce 15% hydrolysis at pH 7.4 due to acetyloxy group lability. Degradation follows first-order kinetics (k = 0.012 h⁻¹) .
Methodological Focus
Q. What crystallographic techniques resolve the 16-diene conformation?
Single-crystal X-ray diffraction (Cu-Kα, λ=1.5418 Å) confirms a Δ⁴,¹⁶-diene system with torsion angles of 178.5° (C4-C5-C6-C7) and 172.8° (C15-C16-C17-C20). The 16-methyl group adopts an α-configuration, creating a 6.8° deviation from planarity .
Q. How are isotopic labeling (²H, ¹³C) strategies applied to track metabolic pathways?
Synthesize the ¹¹β-²H isotopologue via deuterated acetic anhydride. In vivo studies (Sprague-Dawley rats) show ²H retention in urinary metabolites (LC-MS/MS), confirming hepatic cleavage of the 21-acetate group as the primary metabolic pathway .
Comparative Studies
Q. Why does this compound exhibit lower mineralocorticoid activity than fludrocortisone?
The 16-diene structure disrupts binding to the mineralocorticoid receptor’s (MR) Leu848 and Thr945 residues. Radioligand assays (³H-aldosterone displacement) show an IC₅₀ of 320 nM vs. 8 nM for fludrocortisone. Mutagenesis studies confirm that MR S810L mutation restores binding (Kd = 45 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
